molecular formula C36H36N2O11S2 B2751678 2,4-diethyl 5-[4-(4-{[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}phenoxy)benzamido]-3-methylthiophene-2,4-dicarboxylate CAS No. 392251-38-6

2,4-diethyl 5-[4-(4-{[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}phenoxy)benzamido]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2751678
CAS No.: 392251-38-6
M. Wt: 736.81
InChI Key: VOXFHQYCHHJQHP-UHFFFAOYSA-N
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Description

2,4-diethyl 5-[4-(4-{[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}phenoxy)benzamido]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2,4-diethyl 5-[4-(4-{[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}phenoxy)benzamido]-3-methylthiophene-2,4-dicarboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.

Chemical Reactions Analysis

2,4-diethyl 5-[4-(4-{[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}phenoxy)benzamido]-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-diethyl 5-[4-(4-{[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}phenoxy)benzamido]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-[4-(4-{[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}phenoxy)benzamido]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,4-diethyl 5-[4-(4-{[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}phenoxy)benzamido]-3-methylthiophene-2,4-dicarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

diethyl 5-[[4-[4-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl]phenoxy]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N2O11S2/c1-7-45-33(41)25-19(5)27(35(43)47-9-3)50-31(25)37-29(39)21-11-15-23(16-12-21)49-24-17-13-22(14-18-24)30(40)38-32-26(34(42)46-8-2)20(6)28(51-32)36(44)48-10-4/h11-18H,7-10H2,1-6H3,(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXFHQYCHHJQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=C(C(=C(S4)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N2O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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